molecular formula C13H9Br2NO2 B2367119 (Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide CAS No. 691376-82-6

(Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide

Cat. No.: B2367119
CAS No.: 691376-82-6
M. Wt: 371.028
InChI Key: BQSSFWKJUJSXQH-PXNMLYILSA-N
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Description

(Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine atoms, a hydroxyl group, and an aniline oxide moiety

Scientific Research Applications

(Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: Research explores its potential therapeutic effects and mechanisms of action in treating certain diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of other chemical compounds.

Biochemical Analysis

Cellular Effects

On a cellular level, (Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide has been observed to influence various cellular processes. It has been suggested that the compound may impact cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which these effects occur remain to be determined.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound in animal models appear to vary with dosage. While specific threshold effects have not been reported, high doses of the compound may potentially lead to toxic or adverse effects .

Metabolic Pathways

This compound is thought to be involved in certain metabolic pathways. It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels

Transport and Distribution

It is possible that the compound interacts with certain transporters or binding proteins, and may have specific effects on its localization or accumulation .

Subcellular Localization

The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide typically involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with aniline oxide. The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce amines

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-4-hydroxybenzaldehyde: A precursor in the synthesis of (Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide.

    3,5-Dibromo-4-hydroxybenzoic acid: Another brominated compound with similar structural features.

    4-Hydroxy-3,5-dibromobenzaldehyde: Shares the dibromo and hydroxy functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it valuable in different research and industrial applications.

Properties

IUPAC Name

2,6-dibromo-4-[(N-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2NO2/c14-11-6-9(7-12(15)13(11)17)8-16(18)10-4-2-1-3-5-10/h1-8,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLHIIPQNJNROL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C=C2C=C(C(=O)C(=C2)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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